molecular formula C17H22N2O4S B11545473 1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine

1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine

Cat. No.: B11545473
M. Wt: 350.4 g/mol
InChI Key: KQPZAASXLBRXHR-UHFFFAOYSA-N
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Description

3-{bis[2-(allyloxy)ethyl]amino}-1H-1,2-benzisothiazole-1,1-dione is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzisothiazole ring and allyloxyethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{bis[2-(allyloxy)ethyl]amino}-1H-1,2-benzisothiazole-1,1-dione typically involves the reaction of benzisothiazole derivatives with allyloxyethylamine. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to specific temperatures to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-{bis[2-(allyloxy)ethyl]amino}-1H-1,2-benzisothiazole-1,1-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-{bis[2-(allyloxy)ethyl]amino}-1H-1,2-benzisothiazole-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{bis[2-(allyloxy)ethyl]amino}-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. In plants, it is believed to induce systemic acquired resistance by activating defense-related genes and pathways, such as the salicylic acid (SA) and NPR1-mediated signaling pathways . This activation enhances the plant’s ability to resist pathogen attacks.

Comparison with Similar Compounds

Similar Compounds

    3-allyloxy-1,2-benzisothiazole-1,1-dioxide: Shares a similar benzisothiazole core but lacks the bis(allyloxyethyl)amino group.

    1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Another benzisothiazole derivative with different substituents.

Uniqueness

3-{bis[2-(allyloxy)ethyl]amino}-1H-1,2-benzisothiazole-1,1-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to induce systemic acquired resistance in plants and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C17H22N2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine

InChI

InChI=1S/C17H22N2O4S/c1-3-11-22-13-9-19(10-14-23-12-4-2)17-15-7-5-6-8-16(15)24(20,21)18-17/h3-8H,1-2,9-14H2

InChI Key

KQPZAASXLBRXHR-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCN(CCOCC=C)C1=NS(=O)(=O)C2=CC=CC=C21

Origin of Product

United States

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